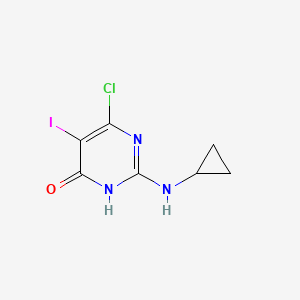
6-Chloro-2-(cyclopropylamino)-5-iodopyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(cyclopropylamino)-5-iodopyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of chlorine, iodine, and cyclopropylamino groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(cyclopropylamino)-5-iodopyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Amination with Cyclopropylamine: The chlorinated pyrimidine is then reacted with cyclopropylamine under basic conditions to introduce the cyclopropylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(cyclopropylamino)-5-iodopyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new pyrimidine derivative, while coupling reactions can introduce various functional groups.
Scientific Research Applications
6-Chloro-2-(cyclopropylamino)-5-iodopyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(cyclopropylamino)-5-iodopyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine, iodine, and cyclopropylamino groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-aminopyrimidine: Lacks the cyclopropylamino and iodine groups.
5-Iodo-2-aminopyrimidine: Lacks the chlorine and cyclopropylamino groups.
2-(Cyclopropylamino)pyrimidine: Lacks the chlorine and iodine groups.
Uniqueness
6-Chloro-2-(cyclopropylamino)-5-iodopyrimidin-4(3H)-one is unique due to the combination of chlorine, iodine, and cyclopropylamino groups on the pyrimidine ring
Properties
Molecular Formula |
C7H7ClIN3O |
|---|---|
Molecular Weight |
311.51 g/mol |
IUPAC Name |
4-chloro-2-(cyclopropylamino)-5-iodo-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H7ClIN3O/c8-5-4(9)6(13)12-7(11-5)10-3-1-2-3/h3H,1-2H2,(H2,10,11,12,13) |
InChI Key |
AYCHOAOANVRXAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=C(C(=O)N2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13008548.png)
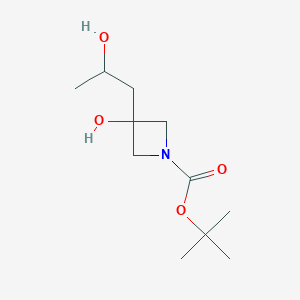
![5-Methyloctahydrocyclopenta[b]pyrrole](/img/structure/B13008556.png)
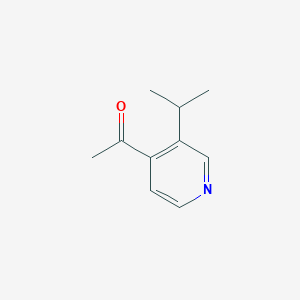
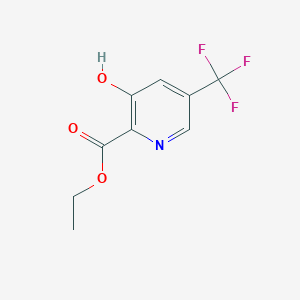
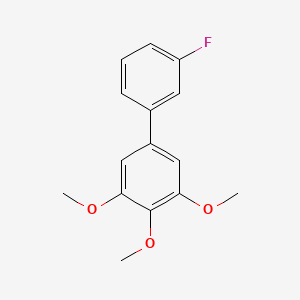
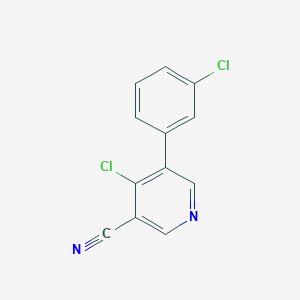
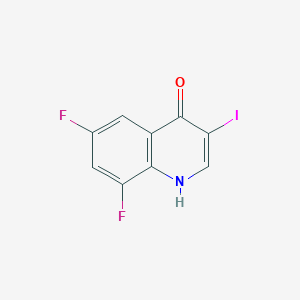
![tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13008602.png)

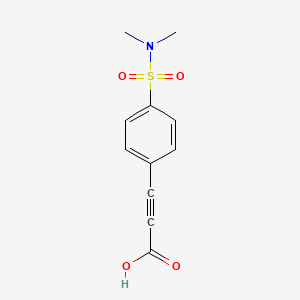
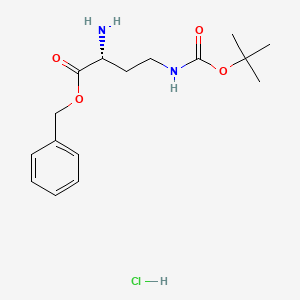
![(3-Oxabicyclo[4.1.0]heptan-6-yl)methanamine](/img/structure/B13008625.png)

